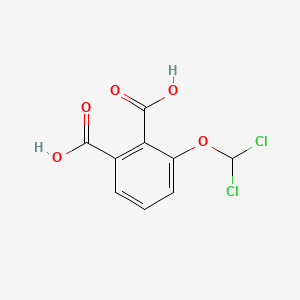
Benzenedicarboxylic acid, dichloromethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenedicarboxylic acid, dichloromethoxy- is a derivative of benzenedicarboxylic acid, which is a group of chemical compounds that are dicarboxylic derivatives of benzene. Benzenedicarboxylic acid comes in three isomers: phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid) .
Preparation Methods
The preparation of benzenedicarboxylic acid derivatives typically involves several synthetic routes. One common method is the oxidation of alkylbenzenes, which can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) . Another method involves the hydrolysis of nitriles, where nitriles are converted to carboxylic acids using acidic or basic hydrolysis . Industrial production methods often involve the catalytic oxidation of xylene isomers to produce the corresponding benzenedicarboxylic acids .
Chemical Reactions Analysis
Benzenedicarboxylic acid, dichloromethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like KMnO4 or H2CrO4.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include sulfuric acid, sulfonated graphene, and iron(III) chloride as catalysts . Major products formed from these reactions include esters, amides, and primary alcohols .
Scientific Research Applications
Benzenedicarboxylic acid, dichloromethoxy- has various scientific research applications, including:
Biology: Employed in the study of plant stress responses and tolerance mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of benzenedicarboxylic acid, dichloromethoxy- involves its interaction with molecular targets and pathways. In plants, it modulates antioxidative machinery and osmoregulators to alleviate stress caused by environmental contaminants . The compound’s effects are mediated through the regulation of gene expression and the activation of stress-responsive pathways .
Comparison with Similar Compounds
Benzenedicarboxylic acid, dichloromethoxy- can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Known for its use in the production of plasticizers and resins.
Isophthalic acid (1,3-benzenedicarboxylic acid): Used in the manufacture of high-performance polymers and coatings.
Terephthalic acid (1,4-benzenedicarboxylic acid): A key raw material in the production of polyethylene terephthalate (PET) plastics.
The uniqueness of benzenedicarboxylic acid, dichloromethoxy- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its isomers .
Properties
CAS No. |
110471-64-2 |
|---|---|
Molecular Formula |
C9H6Cl2O5 |
Molecular Weight |
265.04 g/mol |
IUPAC Name |
3-(dichloromethoxy)phthalic acid |
InChI |
InChI=1S/C9H6Cl2O5/c10-9(11)16-5-3-1-2-4(7(12)13)6(5)8(14)15/h1-3,9H,(H,12,13)(H,14,15) |
InChI Key |
BTRJFQDEUOZRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















